3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid
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Overview
Description
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Similar compounds such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α) with micromolar activity .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit enzymes like cpla2α . The inhibition of such enzymes can lead to a decrease in the production of certain inflammatory mediators.
Biochemical Pathways
The compound may potentially affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .
Result of Action
Based on the potential inhibition of cpla2α, it can be inferred that the compound might help in reducing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anti-tumor and antibacterial properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Thiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzofuran ring and also exhibit diverse biological activities.
Uniqueness
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is unique due to its specific functional groups and the combination of the benzofuran core with a sulfamoylbenzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-28(24,25)13-6-4-5-12(9-13)20(22)23/h2-11,21H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUZIRGRWFUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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